molecular formula C28H44N2O4 B6303225 (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid CAS No. 78654-82-7

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid

Cat. No.: B6303225
CAS No.: 78654-82-7
M. Wt: 472.7 g/mol
InChI Key: GJLLQOSDGIXIFW-FQEVSTJZSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also contains an indole moiety, which is a structural motif found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Protection of the amine group: The starting material, an amino acid, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.

    Formation of the indole derivative: The indole moiety is introduced through a coupling reaction with an appropriate indole derivative, such as 2,5,7-tri-tert-butyl-1H-indole, using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Final deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amine or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes, receptors, and proteins, modulating their activity. The Boc-protected amine group can also play a role in the compound’s interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid: Lacks the tert-butyl groups on the indole moiety.

    (S)-2-Amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid: Does not have the Boc protecting group.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the tri-tert-butyl-substituted indole moiety. This combination of structural features can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O4/c1-25(2,3)16-13-17-18(15-20(23(31)32)29-24(33)34-28(10,11)12)22(27(7,8)9)30-21(17)19(14-16)26(4,5)6/h13-14,20,30H,15H2,1-12H3,(H,29,33)(H,31,32)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLLQOSDGIXIFW-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)NC(=O)OC(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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